1-[(2-Chloroethyl)sulfanyl]nonane
Description
Properties
CAS No. |
55999-78-5 |
|---|---|
Molecular Formula |
C11H23ClS |
Molecular Weight |
222.82 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)nonane |
InChI |
InChI=1S/C11H23ClS/c1-2-3-4-5-6-7-8-10-13-11-9-12/h2-11H2,1H3 |
InChI Key |
YRSWUCWCFBAYIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis(2-chloroethyl)sulfide (Mustard Gas)
N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)
- Structure : Contains two 2-chloroethyl groups attached to a nitrosourea core.
- Properties: Generates 2-chloroethyl isocyanate upon decomposition, which inhibits DNA repair by alkylating repair enzymes . Forms cross-links like 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane, contributing to its antileukemia activity .
- Therapeutic Role : Used in chemotherapy; resistance in glioma cells correlates with reduced cross-link formation due to elevated O6-alkyltransferase activity .
1,3-Bis[(2-chloroethyl)sulfanyl]propane
- Structure : Propane backbone with two 2-chloroethylthio groups.
Table 1: Key Properties of 1-[(2-Chloroethyl)sulfanyl]nonane and Analogues
Key Findings :
Alkylating Activity: Shorter-chain compounds (e.g., mustard gas) exhibit rapid alkylation due to higher electrophilicity, while longer chains (e.g., nonane derivative) may show delayed reactivity but increased membrane permeability .
Solubility and Therapeutic Index: Hydrophobicity (log P) correlates with toxicity and tissue distribution. BCNU’s moderate log P balances alkylating efficacy and systemic toxicity, whereas highly hydrophobic compounds like this compound may accumulate in lipid-rich tissues, potentiating off-target effects .
DNA Cross-Linking Efficiency : Mustard gas and BCNU form distinct cross-links (e.g., interstrand vs. intrastrand), with resistance mechanisms (e.g., O6-alkyltransferase) more effective against BCNU .
Research Implications and Gaps
- Mechanistic Insights: The nonane derivative’s extended chain may reduce renal clearance, prolonging half-life but increasing neurotoxicity risk—a trend observed in nitrosoureas with higher log P values .
- Repair Inhibition: Analogous to BCNU’s breakdown product (2-chloroethyl isocyanate), this compound could inhibit DNA repair pathways, though this requires experimental validation .
- Contradictions : Alkaline elution vs. sedimentation methods yield conflicting data on DNA break frequencies in BCNU-treated cells, highlighting methodological impacts on observed compound effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[(2-Chloroethyl)sulfanyl]nonane with high purity?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution between 2-chloroethanethiol and a nonyl halide (e.g., 1-bromononane). Key considerations include:
-
Solvent Selection : Dichloromethane or tetrahydrofuran (THF) is recommended to enhance solubility and reaction efficiency .
-
Temperature Control : Maintain temperatures between 40–60°C to balance reaction rate and minimize side reactions like oxidation or polymerization .
-
Inert Atmosphere : Use nitrogen or argon to prevent thiol oxidation .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure ensures high purity .
Table 1 : Comparative Reaction Conditions
Parameter Optimal Range Impact on Yield/Purity Solvent Dichloromethane High solubility, low side reactions Temperature 40–60°C Balances kinetics and stability Reaction Time 12–24 hours Ensures completion of substitution
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm the thioether linkage (δ ~2.7 ppm for SCH protons) and alkyl chain integrity .
- Mass Spectrometry (MS) : Use EI-MS to detect molecular ion peaks (expected m/z for CHClS: 246.8) and fragment ions (e.g., loss of Cl or CH groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–254 nm) assess purity and quantify trace impurities .
Q. What stability considerations are critical for storing this compound in research settings?
- Methodological Answer :
- Light Sensitivity : Store in amber glass vials to prevent photodegradation of the thioether bond .
- Temperature : –20°C under inert gas (argon) minimizes thermal decomposition .
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMSO) that may accelerate hydrolysis; use hexane or dichloromethane for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Validate compound purity via HPLC and NMR before biological assays .
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to reduce confounding effects .
- Metabolic Stability : Use liver microsome assays to assess if rapid degradation in vitro explains inconsistent in vivo results .
Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer :
- Core Modifications : Systematically vary the alkyl chain length (nonane → octane/decane) and substituents (e.g., fluorinated vs. chlorinated ethyl groups) .
- Biological Testing : Prioritize high-throughput screening against target enzymes (e.g., glutathione S-transferase) to identify key functional groups .
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on thioether reactivity .
Q. How can researchers address conflicting data on the environmental persistence of this compound?
- Methodological Answer :
- Degradation Studies : Conduct hydrolysis experiments at varying pH (4–10) and temperatures (25–50°C) to map degradation pathways .
- Ecotoxicology Assays : Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity) to compare lab-generated data with field studies .
- Analytical Validation : Employ LC-MS/MS to detect low-concentration degradation products (e.g., nonane thiols) that may explain discrepancies .
Data Contradiction Analysis
Q. Why do some studies report high alkylating activity for this compound, while others observe negligible effects?
- Hypothesis Testing :
- Reactivity Differences : The chloroethyl group’s ability to form reactive episulfonium ions varies with solvent polarity. Test alkylation efficiency in polar (acetonitrile) vs. nonpolar (hexane) solvents .
- Target Specificity : Use competitive binding assays with DNA or proteins to determine if selectivity for specific nucleophiles (e.g., guanine N7) explains variability .
Table 2 : Key Factors in Alkylating Activity
| Factor | High Activity Conditions | Low Activity Conditions |
|---|---|---|
| Solvent Polarity | Polar (e.g., MeCN) | Nonpolar (e.g., hexane) |
| pH | Neutral to slightly basic | Acidic |
| Nucleophile Type | Soft (e.g., thiols) | Hard (e.g., amines) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
